molecular formula C8H5BrClNO2 B12988816 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one

Cat. No.: B12988816
M. Wt: 262.49 g/mol
InChI Key: ZBOAJKJJFDUQJO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one is a heterocyclic compound that features both bromine and chlorine substituents on a pyrano-pyridine fused ring system

Preparation Methods

The synthesis of 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with certain pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Biological Activity

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, including antibacterial and anticancer activities, along with a review of relevant studies and findings.

  • Molecular Formula : C8H5BrClNO2
  • Molecular Weight : 262.49 g/mol
  • IUPAC Name : 3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one
  • CAS Number : 13491804

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related pyrano-pyridine derivatives have shown promising results against various cancer cell lines.

  • Inhibition of Cell Proliferation :
    • Compounds with similar structures have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375, indicating potential for further development as anticancer agents .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives have shown selectivity towards CDK2 and CDK9, leading to reduced cell proliferation in vitro .

Antibacterial Activity

The compound's antibacterial activity has also been explored, particularly in relation to its structural components that may enhance bioactivity.

  • In Vitro Studies :
    • Similar pyridine derivatives have been tested against various bacterial strains, showing significant inhibitory effects. The introduction of halogens (like bromine and chlorine) has been noted to enhance the antibacterial properties of these compounds .
  • Potential Applications :
    • The findings suggest that this compound could be a candidate for developing new antibacterial agents, especially against resistant bacterial strains.

Case Studies and Research Findings

StudyCompoundActivityIC50 Values (µM)Cell Lines
Pyrano derivativesAnticancer0.36 (CDK2), 1.8 (CDK9)HeLa, A375
Related pyridine compoundsAntibacterialNot specifiedVarious strains

Properties

Molecular Formula

C8H5BrClNO2

Molecular Weight

262.49 g/mol

IUPAC Name

3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H5BrClNO2/c9-5-1-4-6(11-8(5)10)2-13-3-7(4)12/h1H,2-3H2

InChI Key

ZBOAJKJJFDUQJO-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=C(C=C2C(=O)CO1)Br)Cl

Origin of Product

United States

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